Benperidol is classified as a typical antipsychotic and is known for its high potency in blocking dopamine receptors. It acts primarily on the D2 receptor with a binding affinity significantly greater than that of chlorpromazine and haloperidol. The International Nonproprietary Name (INN) for benperidol is simply "benperidol," while it is marketed under various trade names, including Anquil and Frenactil. Its chemical formula is , with a molar mass of approximately .
The synthesis of benperidol involves a two-step process:
Benperidol's molecular structure features a piperidine ring substituted with a butyrophenone moiety. The specific arrangement of atoms leads to its pharmacological activity:
The structure's complexity allows for specific interactions with neurotransmitter receptors, particularly dopamine receptors.
Benperidol undergoes various chemical reactions relevant to its pharmacological activity:
Benperidol primarily functions as a dopamine receptor antagonist with high selectivity for the D2 receptor subtype. Its mechanism involves:
Benperidol exhibits several notable physical and chemical properties:
The pharmacokinetic profile indicates an elimination half-life of approximately 8 hours, necessitating multiple daily doses for optimal therapeutic effect .
Benperidol's primary applications are in psychiatric medicine:
Benperidol is a highly potent typical antipsychotic of the butyrophenone class, distinguished by its exceptional affinity for dopamine D₂ receptors. With a binding affinity (Kᵢ) of 0.027 nM for D₂ receptors, it ranks among the most potent D₂ antagonists clinically available, surpassing haloperidol (Kᵢ ~1-2 nM) by approximately 50-100 fold [1] [4]. This extreme potency translates to a chlorpromazine equivalency ratio of 75-100, meaning 1 mg of benperidol equates to 75-100 mg of chlorpromazine in clinical effects [1].
Benperidol exhibits remarkable subtype selectivity within the D₂-like receptor family. It demonstrates a 10-fold selectivity for D₂ over D₃ receptors (Kᵢ: 0.027 nM vs. 0.3-0.7 nM) and a 100-fold selectivity over D₄ receptors (Kᵢ: 0.066 nM) [1] [5] [10]. This contrasts with haloperidol, which shows balanced D₂/D₃ affinity, and cariprazine, which preferentially binds D₃ receptors. Benperidol's selectivity for D₂ over D₁-like receptors (D₁ Kᵢ = 4,100 nM) exceeds 150,000-fold, minimizing impact on adenylate cyclase-stimulating pathways [1] [7]. PET studies using [¹⁸F]benperidol in primates confirm its specific and reversible binding to D₂ receptors in vivo, with negligible affinity for D₁ or serotonin S₂ receptors [10].
Table 1: Dopamine Receptor Binding Profile of Benperidol
Receptor Subtype | Kᵢ (nM) | Selectivity vs. D₂ | Functional Action |
---|---|---|---|
D₂ | 0.027 | Reference | Antagonist |
D₃ | 0.3–0.7 | 10–25 fold lower | Antagonist |
D₄ | 0.066 | ~2.4 fold lower | Antagonist |
D₁ | 4,100 | >150,000 fold lower | Antagonist |
Data derived from in vitro radioligand studies [1] [5] [7]
Beyond dopamine receptors, benperidol interacts with serotonin and adrenergic systems, though with lower affinity. It antagonizes serotonin 5-HT₂ₐ receptors with a Kᵢ of 3.75 nM, approximately 140-fold weaker than its D₂ affinity [1] [7]. This modest serotonergic activity distinguishes it from atypical antipsychotics (e.g., clozapine), which exhibit stronger 5-HT₂ₐ/D₂ binding ratios. In rodent models, benperidol alone does not modify anxiety-related behaviors, but unlike reference 5-HT₂ₐ antagonists (e.g., ritanserin) or atypical neuroleptics (e.g., clozapine), it fails to reverse 5-hydroxytryptophan-induced behavioral inhibition [2]. This suggests its 5-HT₂ₐ antagonism is functionally insufficient to significantly modulate serotonergic pathways.
Benperidol also displays adrenergic antagonism, primarily at α₁ receptors, contributing to side effects like orthostatic hypotension [1] [3]. While quantitative Kᵢ data for adrenergic receptors are limited in the literature, pharmacological studies confirm its α-adrenolytic effects at higher doses [1]. Additionally, benperidol possesses antihistaminic (H₁) properties, accounting for sedative effects, and weak anticholinergic activity, which may mitigate extrapyramidal symptoms relative to its high D₂ potency [3] [6].
Benperidol’s antipsychotic efficacy and neurological side effects stem from its differential modulation of dopaminergic pathways:
Table 2: Neurochemical Effects of Benperidol in Key Dopaminergic Pathways
Pathway | Primary Function | D₂ Receptor Density | Benperidol’s Effect | Functional Outcome |
---|---|---|---|---|
Mesolimbic | Reward, emotion | High (Accumbens, VTA) | Potent blockade (Kᵢ=0.027 nM) | Antipsychotic effects |
Nigrostriatal | Motor control | Very High (Striatum) | Potent blockade (occupancy >78% at 1 mg) | Extrapyramidal symptoms (EPS) |
Tuberoinfundibular | Prolactin regulation | Moderate (Pituitary) | Moderate blockade | Hyperprolactinemia |
Functional data synthesized from receptor occupancy studies and clinical pharmacology [1] [4] [10]
Benperidol’s pharmacokinetics further shape its neurochemical actions. With an elimination half-life of 8 hours and extensive first-pass metabolism, it requires multiple daily doses to maintain stable receptor occupancy [1] [6]. Metabolites are primarily renally excreted, but their pharmacological activity remains uncharacterized [1].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7